

1-(4-Chlorophenyl)cyclobutanecarbonitrile

chemical structure and bonding

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclobutanecarbonitrile

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)cyclobutanecarbonitrile**: Structure, Bonding, and Synthesis

Introduction

1-(4-Chlorophenyl)cyclobutanecarbonitrile, with the CAS Number 28049-61-8, is a significant chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, characterized by a substituted cyclobutane ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, synthesis, and its primary application, with a focus on the underlying scientific principles for researchers and professionals in drug development.

Molecular Structure and Bonding

The chemical structure of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** (C₁₁H₁₀ClN) features a central quaternary carbon atom bonded to a 4-chlorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring.

Caption: Chemical structure of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**.

Key Structural Features:

- **4-Chlorophenyl Group:** The phenyl ring is substituted with a chlorine atom at the para position. Chlorine is an electronegative atom that exerts a deactivating, ortho-para directing influence on the aromatic ring through inductive withdrawal and resonance effects.
- **Cyclobutane Ring:** The four-membered cyclobutane ring is inherently strained, with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This ring strain can influence the reactivity of the molecule.
- **Nitrile Group (-C≡N):** The nitrile group is strongly electron-withdrawing and contains a carbon-nitrogen triple bond. Its presence is key to the subsequent chemical transformations of this intermediate.

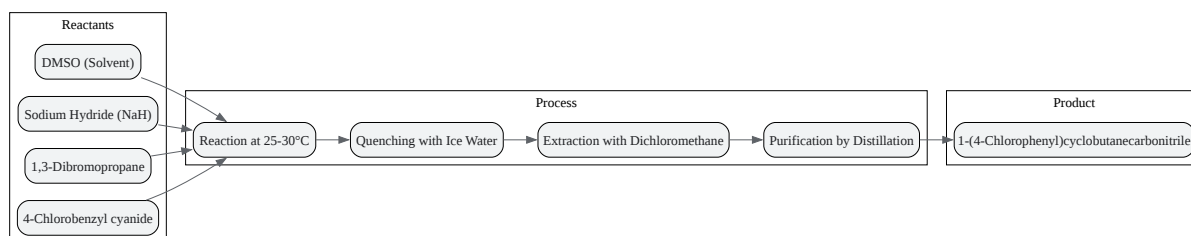
Synthesis

A common and effective method for the synthesis of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).^[2]

Experimental Protocol

- A suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared in a flask under an inert atmosphere (e.g., argon) at 25°C.
- A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the stirred suspension over 5 minutes.
- The reaction mixture is stirred for an additional 30 minutes.
- A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.
- After the addition is complete, the mixture is stirred for another 40 minutes.
- The reaction is quenched by pouring the mixture into ice water (500 ml).
- The aqueous mixture is extracted with dichloromethane (3 x 75 ml).

- The combined organic extracts are evaporated, and the residue is then extracted with diethyl ether (4 x 50 ml).
- The ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product as an oil.
- The final product is purified by distillation.[2]



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Caption: Workflow for the synthesis of **1-(4-Chlorophenyl)cyclobutanecarbonitrile**.

Spectroscopic and Physicochemical Properties

The identity and purity of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** are confirmed through various analytical techniques. Its physical properties are well-documented.

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Formula | C11H10ClN |
| Molecular Weight | 191.66 g/mol |
| Appearance | Colorless oil[3][4] |
| Boiling Point | 295 °C (lit.)[3] |
| Density | 1.137 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n _{20/D} 1.548 (lit.)[3] |

Application in Pharmaceutical Synthesis

The primary application of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** is as a crucial intermediate in the synthesis of Sibutramine, an anti-obesity drug.[3][5] The nitrile group of **1-(4-Chlorophenyl)cyclobutanecarbonitrile** undergoes a Grignard reaction, which is a key step in building the final drug molecule.[5]



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